N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
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Overview
Description
“N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide” is an organic compound containing an indole and a phenyl group, which are common structures in many biologically active molecules . The presence of the oxalamide group suggests it could participate in hydrogen bonding, potentially influencing its interactions with other molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the indole and phenyl groups. These aromatic systems often contribute to the stability of the molecule and can influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxalamide group, which could participate in various reactions. For example, amides can undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and phenyl groups could increase its hydrophobicity, influencing its solubility in different solvents .Scientific Research Applications
Anti-inflammatory and Analgesic Properties
A study by Bhandari et al. (2010) focused on the design, synthesis, and evaluation of anti-inflammatory, analgesic, ulcerogenicity, and nitric oxide releasing studies of novel indomethacin analogs. These compounds were developed as potential anti-inflammatory agents with reduced gastrointestinal toxicities. The synthesized compounds exhibited significant anti-inflammatory and analgesic properties, along with reduced ulcerogenicity and significant nitric oxide releasing activity, suggesting their promise as non-ulcerogenic derivatives (Bhandari et al., 2010).
Role in Programmed Cell Death
Another research conducted by Ha et al. (1997) explored the role of polyamine catabolism in polyamine analogue-induced programmed cell death (PCD). The study highlighted that the induction of PCD by specific polyamine analogues might be partially due to oxidative stress resulting from H2O2 production, a process that involves the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This research underscores the compound's potential in studying the mechanisms underlying selective cytotoxic activity and PCD (Ha et al., 1997).
Synthesis and Chemical Properties
Mamedov et al. (2016) developed a novel synthetic approach for the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This methodology provided a new formula for the synthesis of both anthranilic acid derivatives and oxalamides, demonstrating the compound's utility in synthetic organic chemistry and its potential application in creating novel chemical entities (Mamedov et al., 2016).
Antimicrobial Activity
Research by Vijaya Laxmi and Rajitha (2010) involved the synthesis of 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3yl)methylene) semicarbazone derivatives and their evaluation for antimicrobial activity. The synthesized compounds showed promising antifungal activity against Candida albicans and Candida rugosa, indicating the potential of these derivatives in developing new antimicrobial agents (Vijaya Laxmi & Rajitha, 2010).
Mechanism of Action
Target of Action
The compound N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as N-[2-(1H-indol-3-yl)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide, is a complex molecule that has been synthesized by combining elements of tryptamine and naproxen . The primary targets of this compound are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes .
Mode of Action
The mechanism of action of this compound involves blocking arachidonate binding to competitively inhibit both COX isoenzymes . This results in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX enzymes by this compound affects the biochemical pathway of prostaglandin synthesis. Prostaglandins and thromboxanes are involved in rapid physiological responses . By inhibiting the conversion of arachidonic acid to prostaglandin G, the compound can modulate these responses.
Pharmacokinetics
The compound was synthesized using a method involving n, n’-dicyclohexylcarbodiimide (dcc) mediated coupling between carboxylic acids and amines
Result of Action
The result of the compound’s action is primarily analgesic and anti-inflammatory effects, due to its inhibition of COX enzymes . This could potentially make it useful in the treatment of conditions such as pain, menstrual cramps, and inflammatory diseases .
Future Directions
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-25-17-9-5-4-8-16(17)22-19(24)18(23)20-11-10-13-12-21-15-7-3-2-6-14(13)15/h2-9,12,21H,10-11H2,1H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMYTLNEWMZKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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